molecular formula C19H15NO3 B8704563 2-(Benzyloxy)-5-(pyridin-4-yl)benzoic acid

2-(Benzyloxy)-5-(pyridin-4-yl)benzoic acid

Cat. No. B8704563
M. Wt: 305.3 g/mol
InChI Key: IOGZLTUKCAYBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492582B2

Procedure details

An 2 mol/L aqueous solution of sodium hydroxide (1.1 mL) was added to a solution mixture of the obtained benzyl 2-(benzyloxy)-5-(pyridin-4-yl)benzoate (0.29 g) in dioxane (2.9 mL) and methanol (2.9 mL), followed by stirring at room temperature for 1 hour. The solvent was evaporated under reduced pressure, and water was added to the residue. After adjusting the pH to 4 with 6 mol/L hydrochloric acid, ethyl acetate was added thereto. The reaction mixture was filtrated to collect the solid substance to obtain 0.19 g of 2-(benzyloxy)-5-(pyridin-4-yl)benzoic acid as a white solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
benzyl 2-(benzyloxy)-5-(pyridin-4-yl)benzoate
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:10][C:11]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][N:30]=[CH:29][CH:28]=2)=[CH:23][C:12]=1[C:13]([O:15]CC1C=CC=CC=1)=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O1CCOCC1.CO>[CH2:3]([O:10][C:11]1[CH:26]=[CH:25][C:24]([C:27]2[CH:28]=[CH:29][N:30]=[CH:31][CH:32]=2)=[CH:23][C:12]=1[C:13]([OH:15])=[O:14])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
benzyl 2-(benzyloxy)-5-(pyridin-4-yl)benzoate
Quantity
0.29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OCC2=CC=CC=C2)C=C(C=C1)C1=CC=NC=C1
Name
Quantity
2.9 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.9 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
to collect the solid substance

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.